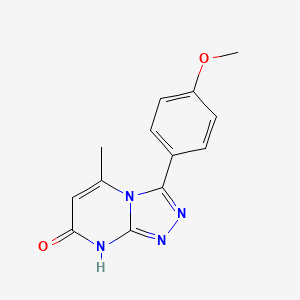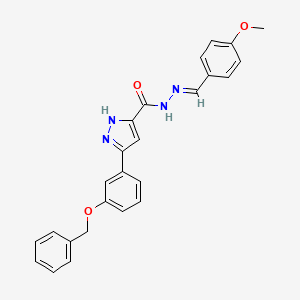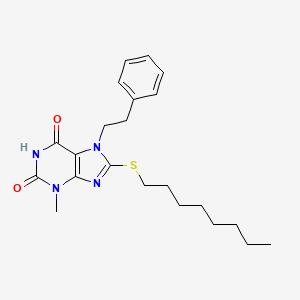
Benzamide, N-(2-methylpropyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-methylpropyl)-2-nitro- is a chemical compound belonging to the class of benzamides Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications
Vorbereitungsmethoden
The synthesis of Benzamide, N-(2-methylpropyl)-2-nitro- typically involves the reaction of 2-nitrobenzoic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2-nitrobenzoic acid with 2-methylpropylamine: This step involves the formation of an amide bond between the carboxylic acid group of 2-nitrobenzoic acid and the amine group of 2-methylpropylamine.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
Benzamide, N-(2-methylpropyl)-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various catalysts for hydrogenation.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-methylpropyl)-2-nitro- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Benzamide, N-(2-methylpropyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antibacterial and antioxidant activities. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-(2-methylpropyl)-2-nitro- can be compared with other similar compounds, such as:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antibacterial activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides: Studied for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides: Also known for their anti-inflammatory activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of Benzamide, N-(2-methylpropyl)-2-nitro-.
Eigenschaften
CAS-Nummer |
88358-27-4 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-2-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-5-3-4-6-10(9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
YCQLFKGHOHITGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)

![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)

![ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991286.png)



![[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)

![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)
![Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B11991336.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991348.png)
